Selectivity Window: Methylstat Spares HDACs, LSD1, and PHDs Unlike Pan-Inhibitors
Methylstat exhibits a narrow selectivity profile exclusively targeting Jumonji C domain-containing histone demethylases (JHDMs). In contrast to broad-spectrum epigenetic inhibitors such as SAHA (Vorinostat) or Trichostatin A (TSA) which inhibit class I/II HDACs, Methylstat demonstrates no detectable inhibition of class I or class II HDACs, the FAD-dependent demethylase LSD1, and only weak activity against α-ketoglutarate-dependent prolyl hydroxylases (PHD1-3) . This selectivity is functionally meaningful as it allows specific interrogation of JHDM-mediated pathways without confounding effects from HDAC or LSD1 inhibition .
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | No inhibition of class I/II HDACs; no inhibition of LSD1; weak activity against PHD1-3 |
| Comparator Or Baseline | SAHA (Vorinostat): pan-HDAC inhibitor (class I/II); Trichostatin A: HDAC inhibitor; LSD1 inhibitors (e.g., Tranylcypromine): FAD-dependent demethylase inhibition |
| Quantified Difference | Qualitative: Methylstat shows no detectable HDAC/LSD1 inhibition vs. comparator active inhibition |
| Conditions | In vitro enzymatic assays as described in Luo et al., 2011 (J. Am. Chem. Soc.) |
Why This Matters
This selectivity eliminates off-target HDAC/LSD1 interference, making Methylstat the preferred tool for studies specifically investigating JHDM-dependent epigenetic regulation.
